molecular formula C9H11FN2O4 B10904298 Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate

Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B10904298
M. Wt: 230.19 g/mol
InChI Key: XEAOOXQJAWGWOJ-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2-fluoroethyl group and two ester groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 2-fluoroethyl hydrazine with dimethyl acetylenedicarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Amides or esters of pyrazole.

Scientific Research Applications

    Biology: Pyrazole derivatives, including Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate, have been investigated for their biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The presence of the 2-fluoroethyl group and ester functionalities enhances the compound’s ability to interact with hydrophobic and hydrophilic regions of the target molecules, contributing to its potency and selectivity.

Comparison with Similar Compounds

  • Dimethyl 1-(2-chloroethyl)-1H-pyrazole-3,4-dicarboxylate
  • Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,4-dicarboxylate
  • Dimethyl 1-(2-iodoethyl)-1H-pyrazole-3,4-dicarboxylate

Comparison: Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the 2-fluoroethyl group, which imparts distinct physicochemical properties compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size contribute to the compound’s enhanced stability and reactivity. Additionally, the compound’s biological activity may differ significantly from its chloro, bromo, and iodo counterparts, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C9H11FN2O4

Molecular Weight

230.19 g/mol

IUPAC Name

dimethyl 1-(2-fluoroethyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C9H11FN2O4/c1-15-8(13)6-5-12(4-3-10)11-7(6)9(14)16-2/h5H,3-4H2,1-2H3

InChI Key

XEAOOXQJAWGWOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(=O)OC)CCF

Origin of Product

United States

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